molecular formula C18H30O B14535802 1-(4-Methylphenyl)undecan-1-OL CAS No. 62425-18-7

1-(4-Methylphenyl)undecan-1-OL

Cat. No.: B14535802
CAS No.: 62425-18-7
M. Wt: 262.4 g/mol
InChI Key: BCJQKKPXLJALCZ-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Alcohols in Synthetic Chemistry

Aryl-substituted alcohols are a crucial class of compounds in organic synthesis due to their versatile reactivity and their presence in many biologically active molecules and functional materials. The hydroxyl group can be a site for various transformations, including oxidation, reduction, and substitution reactions. chemrxiv.org Furthermore, the aromatic ring can be modified through electrophilic or nucleophilic substitution, allowing for the synthesis of a diverse range of derivatives.

These compounds serve as key intermediates in the synthesis of more complex molecules. researchgate.net For instance, chiral α-aryl substituted allylic alcohols are valuable building blocks in asymmetric synthesis. researchgate.net The development of methods for the efficient and selective synthesis of aryl-substituted alcohols, including both racemic and enantiomerically pure forms, is an active area of research. researchgate.netresearchgate.net Transition metal-catalyzed reactions, for example, have emerged as powerful tools for the arylation and alkylation of alcohols, enabling the direct formation of C-C bonds. chemrxiv.org

Historical Context of Related Undecanol (B1663989) and Methylphenyl Alcohol Derivatives Synthesis

The synthesis of long-chain alcohols and aryl alcohols has a rich history in organic chemistry, driven by their applications in various industries.

Undecanol Derivatives: Undecanol and its derivatives are known for their use as flavoring and fragrance agents. atamanchemicals.comatamanchemicals.com Historically, their synthesis often involved the reduction of the corresponding aldehydes or carboxylic acids. atamanchemicals.comatamanchemicals.com For example, 1-undecanol (B7770649) can be produced by the reduction of 1-undecanal. atamanchemicals.com Another established method is the Grignard reaction, where a nonyl magnesium bromide reacts with ethylene (B1197577) oxide to yield 1-undecanol. atamanchemicals.com More contemporary methods focus on catalytic processes, such as the chemoselective oxidation of undecanol to undecanal (B90771) using catalysts like TEMPO derivatives. sigmaaldrich.com

Methylphenyl Alcohol Derivatives: The synthesis of methylphenyl alcohol derivatives has also been extensively explored. A common approach involves the Grignard reaction, for instance, the reaction of p-tolymagnesium bromide with acetaldehyde (B116499) to produce 1-(4-methylphenyl)ethanol. chemicalbook.com Another method is the reduction of the corresponding ketone, such as the reduction of 4-methylacetophenone with sodium metal in ethanol. chemicalbook.com The synthesis of various methylphenyl alcohol derivatives often serves the fragrance and pharmaceutical industries. ontosight.ai For example, 2-methylphenethyl alcohol, a derivative of phenethyl alcohol, is synthesized through methods like the reduction of 2-methylphenylacetic acid or the reaction of o-tolylmagnesium bromide with ethylene oxide. ontosight.ai

Chemical and Physical Properties of Related Compounds

The properties of related undecanol and methylphenyl alcohol derivatives provide context for understanding the potential characteristics of 1-(4-Methylphenyl)undecan-1-OL.

Table 1: Properties of Undecanol Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)
1-UndecanolC₁₁H₂₄O172.31146 (at 30 mmHg)110.83
2-UndecanolC₁₁H₂₄O172.31130-131 (at 28 mmHg)--

Data sourced from Sigma-Aldrich and Benchchem sigmaaldrich.com

Table 2: Properties of Methylphenyl Alcohol Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C or 25°C)
1-(4-Methylphenyl)ethanolC₉H₁₂O136.19218-220-0.987 (at 20°C)
2-Methylphenethyl alcoholC₉H₁₂O136.19220-22222-24-
1-(4-Methylphenyl)-1-propanolC₁₀H₁₄O150.22---
1-(4-Methylphenyl)-3-buten-1-olC₁₁H₁₄O162.23253-0.983 (at 25°C)

Data sourced from ChemicalBook, Ontosight, PubChem, and Sigma-Aldrich chemicalbook.comontosight.aisigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62425-18-7

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

1-(4-methylphenyl)undecan-1-ol

InChI

InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-11-18(19)17-14-12-16(2)13-15-17/h12-15,18-19H,3-11H2,1-2H3

InChI Key

BCJQKKPXLJALCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C1=CC=C(C=C1)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Methylphenyl Undecan 1 Ol and Its Analogues

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 1-(4-methylphenyl)undecan-1-ol relies on the formation of a crucial carbon-carbon bond between the aromatic p-tolyl group and the undecyl chain at the carbinol carbon. Several powerful reactions are well-suited for this purpose.

Grignard Reaction Approaches

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly effective for the preparation of alcohols. leah4sci.comchemguide.co.ukbyjus.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. leah4sci.comchemguide.co.uk For the synthesis of this compound, two primary Grignard approaches are feasible.

The first approach involves the reaction of undecanal (B90771) with p-tolylmagnesium bromide. The Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting 4-bromotoluene (B49008) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The subsequent addition of undecanal to the Grignard reagent, followed by an acidic workup, yields the desired secondary alcohol.

Alternatively, the reaction can be performed by adding decylmagnesium bromide to 4-methylbenzaldehyde (B123495). In this case, the long-chain alkyl Grignard reagent is synthesized from 1-bromodecane (B1670165) and magnesium. Both routes are effective in producing the target compound. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, including water. libretexts.orgcerritos.edu

Table 1: Grignard Reaction Approaches for the Synthesis of this compound
RouteElectrophileNucleophile (Grignard Reagent)SolventWorkup
1Undecanalp-Tolylmagnesium bromideAnhydrous Diethyl Ether or THFDilute Acid (e.g., HCl, H₂SO₄)
24-MethylbenzaldehydeDecylmagnesium bromideAnhydrous Diethyl Ether or THFDilute Acid (e.g., HCl, H₂SO₄)

Buchwald-Hartwig Coupling Applications in Arylation

While the Buchwald-Hartwig amination is renowned for the formation of carbon-nitrogen bonds, variations of this palladium-catalyzed cross-coupling reaction can also be employed to form carbon-oxygen bonds, providing a route to aryl ethers. wikipedia.org In the context of synthesizing analogues of this compound, this methodology can be adapted for the arylation of a suitable precursor.

A potential, albeit less direct, application would involve the palladium-catalyzed coupling of an undecenyl alcohol derivative with an aryl halide, such as 4-bromotoluene. The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide, and subsequent reductive elimination to yield the aryl ether and regenerate the catalyst. libretexts.org To arrive at the target secondary alcohol, this strategy would necessitate a starting material that already contains the hydroxyl group at the desired position within the undecyl chain, which would then be arylated at a different position to create an analogue. The choice of phosphine (B1218219) ligands is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. jk-sci.com

Table 2: Key Components in Buchwald-Hartwig C-O Coupling
ComponentRoleExamples
Palladium SourceCatalystPd(OAc)₂, Pd₂(dba)₃
LigandStabilizes catalyst, facilitates reactionBuchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos)
BaseDeprotonates the alcoholNaOt-Bu, K₃PO₄, Cs₂CO₃
SolventReaction mediumToluene (B28343), Dioxane, THF

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all reactants, offer a highly efficient approach to complex molecules. nih.gov For the synthesis of this compound and its analogues, a multicatalytic one-pot protocol can be envisioned.

One such advanced strategy involves the conversion of simple alkenes and unsaturated alcohols into secondary benzylic alcohols. chemrxiv.orgresearchgate.net This can be achieved through a sequence of reactions in one pot, such as an initial alkene cross-metathesis, followed by isomerization and then a nucleophilic addition of an aryl boronic acid. chemrxiv.orgresearchgate.net For instance, an unsaturated long-chain alcohol could be isomerized in situ to the corresponding aldehyde, which then reacts with p-tolylboronic acid in a 1,2-addition to furnish the desired secondary benzylic alcohol. researchgate.net This approach avoids the isolation of intermediate products, thereby saving time and resources. nih.govrsc.org

Table 3: Example of a Multicatalytic One-Pot Synthesis of a Secondary Benzylic Alcohol
StepReaction TypeCatalyst/ReagentIntermediate/Product
1Isomerization of an unsaturated alcoholIridium complexAldehyde
21,2-AdditionRuthenium catalyst, Aryl boronic acidSecondary benzylic alcohol

Aldol (B89426) Condensation and Related Coupling Reactions

The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound. thieme-connect.demagritek.com A crossed aldol condensation, featuring two different carbonyl compounds, can be a viable route to a precursor of this compound. researchgate.netkhanacademy.org

A plausible synthetic route would involve the base-catalyzed condensation of a ketone with an aldehyde that lacks α-hydrogens to prevent self-condensation. khanacademy.org For example, 2-dodecanone (B165319) could be deprotonated to form an enolate, which would then act as a nucleophile, attacking the carbonyl carbon of 4-methylbenzaldehyde. This reaction would yield a β-hydroxy ketone. Subsequent dehydration of this intermediate would lead to an α,β-unsaturated ketone. The final step to obtain an analogue of the target molecule would involve the reduction of both the carbon-carbon double bond and the ketone functionality. A direct synthesis of this compound via this method is less straightforward but highlights the utility of the aldol reaction in building the necessary carbon framework for related structures.

Table 4: Plausible Aldol Condensation Route to an Analogue Precursor
StepReactant 1 (Enolate Source)Reactant 2 (Electrophile)CatalystProduct
12-Dodecanone4-MethylbenzaldehydeBase (e.g., NaOH, KOH)1-(4-Methylphenyl)-3-hydroxy-tridecan-3-one
2Dehydration of the aldol adductAcid or Base1-(4-Methylphenyl)tridec-1-en-3-one

Functional Group Interconversions and Transformations

Once the carbon skeleton is assembled, functional group interconversions are often necessary to arrive at the final target molecule. A key transformation in the synthesis of this compound is the reduction of a carbonyl group.

Reduction of Carbonyl Precursors (e.g., Aldehydes, Ketones)

The most direct precursor to this compound is the corresponding ketone, 1-(4-methylphenyl)undecan-1-one. This ketone can be synthesized via methods such as the Friedel-Crafts acylation of toluene with undecanoyl chloride. The subsequent reduction of this ketone to the secondary alcohol is a standard and high-yielding transformation.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. masterorganicchemistry.com The hydride from sodium borohydride attacks the electrophilic carbonyl carbon, and a subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. youtube.com This method is generally preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) when other reducible functional groups that need to be preserved are present in the molecule.

Table 5: Reduction of 1-(4-Methylphenyl)undecan-1-one
Ketone PrecursorReducing AgentSolventProduct
1-(4-Methylphenyl)undecan-1-oneSodium Borohydride (NaBH₄)Methanol or EthanolThis compound

Alkylation and Arylation Reactions

Alkylation and arylation reactions represent fundamental strategies for constructing the carbon skeleton of this compound. These methods typically involve the formation of a carbon-carbon bond between a p-tolyl moiety and an undecyl fragment.

A primary approach involves the addition of an organometallic reagent containing the undecyl group to p-tolualdehyde (4-methylbenzaldehyde). Grignard reagents (e.g., decylmagnesium bromide) or organolithium reagents are commonly employed for this purpose. The nucleophilic decyl group attacks the electrophilic carbonyl carbon of the aldehyde, followed by an aqueous workup to yield the desired secondary alcohol.

Alternatively, arylation methods can be used where a nucleophilic p-tolyl organometallic reagent adds to undecanal. The use of tri(tert-butyl)phosphine as a ligand has been shown to accelerate the rhodium-catalyzed addition of arylboronic acids to aldehydes, enabling reactions to proceed efficiently even at room temperature. organic-chemistry.org

More advanced, dual-catalytic systems have been developed to achieve reductive cross-coupling. For instance, a dual nickel/photoredox-catalyzed method allows for the enantioselective reductive coupling of aryl halides with α-bromobenzoates, which can be generated from aliphatic aldehydes, to provide chiral secondary benzylic alcohols under mild conditions. organic-chemistry.org This approach avoids the use of stoichiometric metal reductants and demonstrates good functional group tolerance. organic-chemistry.org

Table 1: Comparison of Alkylation/Arylation Methods for Secondary Benzylic Alcohol Synthesis

MethodReagentsKey FeaturesReference
Grignard Additionp-Tolualdehyde, Decylmagnesium bromideClassical, robust, widely applicable.N/A (General Knowledge)
Rhodium-Catalyzed ArylationUndecanal, p-Tolylboronic acid, Rh catalyst, P(t-Bu)3 ligandMild reaction conditions (room temp), accelerated by specific phosphine ligands. organic-chemistry.org
Dual Ni/Photoredox CatalysisAryl halide, Aldehyde-derived α-bromobenzoate, Ni and photoredox catalystsEnantioselective, mild conditions, avoids stoichiometric metal reductants. organic-chemistry.org

Isomerization of Allylic Alcohol Precursors

The isomerization of allylic alcohols presents an alternative and powerful strategy for the synthesis of ketones, which can be readily reduced to the target secondary alcohols. This approach often involves the 1,3-transposition of a hydroxyl group. organic-chemistry.org

Multicatalytic, one-pot procedures have been designed to convert unsaturated aliphatic alcohols and aryl boronic acids into secondary benzylic alcohols. acs.org These sequential catalysis protocols integrate alkene cross-metathesis, isomerization, and nucleophilic addition steps. acs.org The isomerization of the allylic alcohol intermediate to a ketone is a crucial step in this sequence. liverpool.ac.uk

Several catalytic systems have been developed for this transformation:

Base-Catalyzed Isomerization : A mild, metal-free method utilizes a catalytic amount of a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for the stereospecific isomerization of allylic alcohols. acs.org Experimental and computational studies suggest the reaction proceeds via a rate-limiting deprotonation, forming an intimate ion pair that facilitates chirality transfer. acs.org

Transition Metal-Catalyzed Isomerization : Rhenium-based catalysts, such as O3ReOSiPh3, can promote the 1,3-isomerization of various allylic alcohols. organic-chemistry.org Similarly, Palladium(II) trifluoroacetate (B77799) (Pd(TFA)2) has been shown to catalyze the 1,3-isomerization of tertiary allylic alcohols to secondary allylic alcohols. organic-chemistry.org The Grubbs reagent, a ruthenium-based catalyst, has also been observed to isomerize allylic alcohols into ketones, with less substituted alkenes rearranging more easily. nih.gov

Photoredox and Electrocatalytic Isomerization : Recent advancements include photoredox-catalyzed and electrocatalytic methods. These techniques offer practical and environmentally friendly alternatives, often proceeding without external chemical oxidants or metal catalysts and exhibiting broad substrate scope. researchgate.net

Table 2: Catalytic Systems for Allylic Alcohol Isomerization

Catalyst SystemDescriptionKey AdvantagesReference
Base-Catalyzed (TBD)Metal-free isomerization mediated by an organic base.Stereospecific, mild conditions. acs.org
Rhenium-Based (O3ReOSiPh3)Promotes 1,3-isomerization of the hydroxyl group.Effective for various allylic alcohols. organic-chemistry.org
Palladium-Based (Pd(TFA)2)Catalyzes 1,3-isomerization, particularly for tertiary to secondary allylic alcohols.Can be integrated into one-pot oxidation procedures. organic-chemistry.org
ElectrocatalyticUses electrons as traceless redox reagents.Eco-friendly, avoids chemical oxidants and metal catalysts. researchgate.net

Decarboxylative Approaches in Precursor Synthesis

Decarboxylative reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon or carbon-heteroatom bonds from readily available carboxylic acids. researchgate.net In the context of synthesizing precursors for this compound, oxidative decarboxylation of arylacetic acids is a particularly relevant strategy for producing the necessary aryl ketone intermediate. chemrevlett.com

This synthetic strategy involves the combination of oxidation and the removal of carbon dioxide. chemrevlett.com For example, 4-methylphenylacetic acid can undergo oxidative decarboxylation in the presence of a suitable catalyst and oxidant to yield 4-methylacetophenone, which can then be subjected to alkylation. More directly, a decarboxylative coupling between a derivative of 4-methylbenzoic acid and an undecyl-containing fragment can be envisioned.

Recent advancements in this area include:

Photoredox Catalysis : The synthesis of aryl ketones through the decarboxylative oxidation of corresponding arylacetic acids can be achieved under photoredox-catalyzed conditions. chemrevlett.com

Metal-Catalyzed Reactions : Various metal catalysts, including copper and manganese complexes, have been employed for the decarboxylative oxidation of arylacetic acid derivatives. chemrevlett.com For instance, a non-heme Mn(II) catalyst under blue light irradiation and an oxygen atmosphere can effectively convert arylacetic acids to the corresponding aryl ketones. chemrevlett.com

Decarboxylative Cross-Coupling : Transition metal-catalyzed decarboxylative couplings of alkynyl carboxylic acids are an attractive method for forming C-C bonds. researchgate.net While not directly applicable to the target molecule, the principles can be extended. Decarboxylative halogenation of (hetero)aryl carboxylic acids provides aryl halide intermediates, which are versatile partners in cross-coupling reactions for building the desired molecular framework. nih.gov

Targeted Synthesis of Chiral Stereoisomers

The synthesis of specific enantiomers of this compound is of high importance, as biological activity is often stereospecific. Asymmetric synthesis aims to produce these chiral secondary benzylic alcohols with high enantiomeric excess.

Several key strategies are employed:

Asymmetric Hydrogenation : The enantioselective hydrogenation of the precursor ketone, 1-(4-methylphenyl)undecan-1-one, is a highly effective method. Chiral ruthenium-diamine-diphosphine complexes, such as those developed by Noyori, are well-known for catalyzing such transformations with high efficiency and stereoselectivity. chemrxiv.orgliverpool.ac.uk

Chiral Auxiliaries : The use of chiral auxiliaries can direct the stereochemical outcome of a reaction. For example, (aryl ketone)-chromium tricarbonyl complexes substituted with a chiral auxiliary undergo diastereoselective addition of Grignard reagents to yield secondary alcohols with high diastereoisomeric purity. researchgate.net The auxiliary can then be removed to furnish the enantiopure alcohol. researchgate.net

Catalytic Asymmetric Addition : Multicatalytic systems can be designed for enantioselective conversion. A sequence involving isomerization of an allylic alcohol followed by an asymmetric nucleophilic addition of an arylboronic acid, catalyzed by a chiral ruthenium complex (e.g., with a Me-BIPAM ligand), can produce secondary benzylic alcohols with high enantiomeric ratios (er). acs.org Reactions of various arylboronic acids have been shown to yield products with er values ranging from 92:8 to 99:1. acs.org

Table 3: Enantioselective Synthetic Strategies for Secondary Benzylic Alcohols

StrategyCatalyst/ReagentTypical OutcomeReference
Asymmetric HydrogenationChiral Ru-complexes (Noyori-type)High enantioselectivity (er >98:2). chemrxiv.org
Chiral Auxiliary Approach(Arene)Cr(CO)3 complexes with chiral auxiliariesHigh diastereoselectivity, leading to high enantiomeric excess after auxiliary removal. researchgate.net
Asymmetric Nucleophilic AdditionChiral Ru-Me-BIPAM complex with Arylboronic acidHigh enantiomeric ratios (up to 99:1 er). acs.org

Mechanistic Investigations of Reactions Involving 1 4 Methylphenyl Undecan 1 Ol and Analogues

Oxidative Cleavage Mechanisms

Oxidative cleavage of a secondary alcohol like 1-(4-Methylphenyl)undecan-1-ol typically involves the breaking of carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. While direct oxidative cleavage of the alcohol is not the most common transformation, strong oxidizing agents under harsh conditions can lead to the fragmentation of the molecule.

A plausible pathway for the oxidative cleavage of this compound involves its initial oxidation to the corresponding ketone, 1-(4-methylphenyl)undecan-1-one. Under forcing conditions, such as treatment with hot, concentrated potassium permanganate (B83412) (KMnO4), the ketone can undergo further oxidation. This process is thought to proceed through the formation of an enolate intermediate in the basic medium generated during the reaction. The enolate is then attacked by the permanganate ion. Subsequent cleavage of the carbon-carbon bond adjacent to the carbonyl group would lead to the formation of two carboxylic acids: 4-methylbenzoic acid and decanoic acid.

The mechanism for the cleavage of the ketone can be depicted as follows:

Enolate Formation: A base abstracts a proton from the carbon alpha to the carbonyl group, forming an enolate.

Attack by Oxidant: The enolate attacks the manganese(VII) center of the permanganate ion.

Cyclic Intermediate: A cyclic manganate (B1198562) ester intermediate may be formed.

C-C Bond Cleavage: This intermediate collapses, leading to the cleavage of the C-C bond and the formation of carboxylates after workup. chemistrysteps.comyoutube.com

It is important to note that the long undecyl chain may be susceptible to oxidation at other positions under such harsh conditions, potentially leading to a mixture of products.

Photocatalyzed Hydrogen Atom Transfer (HAT) Pathways

Photocatalyzed hydrogen atom transfer (HAT) has emerged as a powerful and green method for the oxidation of alcohols. organic-chemistry.orgrsc.org In the context of this compound, this process would lead to the formation of 1-(4-methylphenyl)undecan-1-one. The general mechanism involves the use of a photocatalyst that, upon excitation by light, becomes a potent hydrogen abstractor. researchgate.net

A typical photocatalyzed HAT mechanism for the oxidation of a secondary benzylic alcohol like this compound can be outlined as follows:

Photoexcitation: A photocatalyst (PC) absorbs a photon of light, promoting it to an excited state (PC*).

Hydrogen Atom Abstraction: The excited photocatalyst (PC*) abstracts a hydrogen atom from the α-carbon of the alcohol, generating a ketyl radical and the reduced form of the photocatalyst (PC-H).

Oxidation of the Ketyl Radical: The ketyl radical can then be oxidized to a carbocation by an electron transfer process.

Deprotonation: The resulting carbocation is deprotonated to yield the corresponding ketone, 1-(4-methylphenyl)undecan-1-one.

Catalyst Regeneration: The reduced photocatalyst (PC-H) is reoxidized to its ground state, completing the catalytic cycle. organic-chemistry.orgrsc.org

An alternative pathway involves the reaction of the ketyl radical with molecular oxygen, which is often used as a terminal oxidant in these reactions. The ketyl radical can react with O2 to form a peroxyl radical, which can then undergo further reactions to form the ketone and a hydroperoxyl radical.

StepDescriptionIntermediate/Product
1Photocatalyst (PC) absorbs lightExcited Photocatalyst (PC)
2PC abstracts H• from the alcoholKetyl radical and PC-H
3Ketyl radical is oxidizedCarbocation
4Deprotonation1-(4-methylphenyl)undecan-1-one
5PC-H is reoxidizedPC

Catalytic Reaction Mechanism Elucidation

The oxidation of secondary alcohols to ketones can be efficiently achieved using various transition metal catalysts. Iron complexes, being abundant and environmentally benign, have garnered significant attention for this transformation. unimi.itdtu.dkresearchgate.netnih.govresearchgate.net The catalytic oxidation of this compound to 1-(4-methylphenyl)undecan-1-one using an iron catalyst and a terminal oxidant like hydrogen peroxide typically proceeds through a high-valent iron-oxo species.

A plausible catalytic cycle for an iron-catalyzed oxidation is as follows:

Activation of the Oxidant: The iron catalyst, often in the Fe(II) or Fe(III) oxidation state, reacts with the terminal oxidant (e.g., H2O2) to form a high-valent iron-oxo species (e.g., Fe(IV)=O or Fe(V)=O).

Hydrogen Atom Abstraction: This powerful oxidizing species abstracts the α-hydrogen from this compound, generating a substrate radical and an iron-hydroxyl species.

Electron Transfer/Rebound: The substrate radical can then undergo an electron transfer to the iron center followed by deprotonation, or a "rebound" of the hydroxyl group to the radical, to form the ketone.

Catalyst Regeneration: The iron catalyst is regenerated by the release of water and coordination of another molecule of the oxidant.

The presence of the long alkyl chain in this compound is unlikely to significantly alter the fundamental steps of the catalytic cycle, which primarily involve the benzylic alcohol functionality.

Catalyst StateReactant/IntermediateProduct
Fe(III)H₂O₂High-valent Fe=O species
High-valent Fe=OThis compoundSubstrate radical + Fe-OH
Fe-OH + Substrate radical-1-(4-methylphenyl)undecan-1-one + H₂O + Fe(III)

Skeletal Rearrangement Mechanisms

Skeletal rearrangements in alcohols often proceed through carbocationic intermediates, with the pinacol (B44631) rearrangement being a classic example for 1,2-diols. wikipedia.orgbyjus.comorganic-chemistry.orgchem-station.commasterorganicchemistry.com For a single alcohol like this compound, a direct skeletal rearrangement under standard conditions is not typical. However, a pinacol-type rearrangement could be envisaged if it were part of a 1,2-diol system, for instance, 1-(4-methylphenyl)-1,2-undecanediol.

In such a hypothetical scenario, the mechanism under acidic conditions would be:

Protonation: One of the hydroxyl groups is protonated by an acid to form a good leaving group (water).

Formation of a Carbocation: Loss of water generates a carbocation. The stability of the carbocation will determine which hydroxyl group is preferentially lost. In this case, protonation and loss of water from the C2 hydroxyl group would lead to a secondary carbocation, whereas loss from the C1 hydroxyl would generate a more stable benzylic carbocation.

1,2-Migration: A group from the adjacent carbon migrates to the carbocationic center. The migratory aptitude generally follows the order: aryl > hydride > alkyl. In the case of the benzylic carbocation, the hydrogen from C2 would migrate. If the secondary carbocation were formed at C2, the p-tolyl group from C1 would migrate.

Deprotonation: Deprotonation of the resulting oxonium ion yields the final rearranged ketone.

Given the migratory aptitudes, the migration of the p-tolyl group is highly probable, leading to the formation of 2-(4-methylphenyl)-2-undecanone.

Halodecarboxylation Mechanisms

Halodecarboxylation is a reaction that converts a carboxylic acid into an alkyl halide with one fewer carbon atom. byjus.comorganic-chemistry.orgunacademy.comwikipedia.org This reaction is not directly applicable to this compound, but to its corresponding carboxylic acid, 2-(4-methylphenyl)undecanoic acid, which could be synthesized from the alcohol. The classic method for this transformation is the Hunsdiecker reaction.

The mechanism of the Hunsdiecker reaction for 2-(4-methylphenyl)undecanoic acid would proceed as follows:

Salt Formation: The carboxylic acid is first converted to its silver salt, silver 2-(4-methylphenyl)undecanoate, by treatment with a silver salt.

Formation of Acyl Hypohalite: The silver salt reacts with a halogen (e.g., bromine) to form an unstable acyl hypobromite (B1234621) intermediate.

Homolytic Cleavage: The weak O-Br bond in the acyl hypobromite undergoes homolytic cleavage upon heating or photolysis to generate a carboxyl radical and a bromine radical.

Decarboxylation: The carboxyl radical rapidly loses carbon dioxide to form a secondary alkyl radical at the benzylic position.

Halogenation: This alkyl radical then reacts with another molecule of the halogen or a bromine radical to form the final product, 1-bromo-1-(4-methylphenyl)decane. byjus.comwikipedia.org

This radical-based mechanism explains the loss of the carboxyl group as CO2 and the introduction of a halogen atom.

ReactantReagentIntermediateProduct
2-(4-methylphenyl)undecanoic acidSilver(I) oxideSilver 2-(4-methylphenyl)undecanoate-
Silver 2-(4-methylphenyl)undecanoateBromineAcyl hypobromite-
Acyl hypobromiteHeat/LightCarboxyl and bromine radicals-
Carboxyl radical-Alkyl radical + CO₂-
Alkyl radicalBromine-1-bromo-1-(4-methylphenyl)decane

Umpolung Reactivity in Related Transformations

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that allows for the reversal of the normal reactivity of a functional group. ethz.ch In the context of transformations related to this compound, umpolung strategies are most relevant to its corresponding aldehyde or ketone. The carbonyl group normally has an electrophilic carbon atom. Umpolung strategies aim to make this carbon nucleophilic.

For instance, if this compound is oxidized to 1-(4-methylphenyl)undecan-1-one, this ketone can be a precursor for umpolung reactivity. A common method to achieve this is through the formation of a dithiane.

The mechanism would involve:

Thioacetal Formation: The ketone, 1-(4-methylphenyl)undecan-1-one, reacts with a 1,3-dithiol in the presence of a Lewis acid to form a cyclic thioacetal (dithiane).

Deprotonation: The C-H bond at the original carbonyl carbon in the dithiane is now acidic enough to be deprotonated by a strong base, such as n-butyllithium. This generates a carbanion, which is stabilized by the adjacent sulfur atoms.

Nucleophilic Attack: This carbanion now acts as a nucleophile and can react with various electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds).

Hydrolysis: The dithiane can be hydrolyzed back to a carbonyl group, revealing the newly formed carbon-carbon bond.

Spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed molecular structure can be mapped.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(4-Methylphenyl)undecan-1-ol is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic proton, the long undecyl chain protons, and the methyl and hydroxyl group protons.

The aromatic protons on the para-substituted phenyl ring are expected to appear as two doublets in the downfield region, typically between 7.10 and 7.30 ppm, due to the deshielding effect of the aromatic ring current. The proton on the carbon bearing the hydroxyl group (the benzylic proton) would likely appear as a triplet around 4.6-4.9 ppm. rsc.org The signal for the hydroxyl proton itself is often a broad singlet and can appear over a wide range of chemical shifts.

The protons of the long undecyl alkyl chain will be observed in the upfield region of the spectrum. The terminal methyl group of the undecyl chain is expected to produce a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) (-CH₂-) groups of the chain will create a large, complex multiplet signal around 1.2-1.6 ppm. The methyl group attached to the phenyl ring would appear as a singlet around 2.35 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ar-H (ortho to alkyl) ~ 7.26 Doublet (d)
Ar-H (meta to alkyl) ~ 7.16 Doublet (d)
CH -OH ~ 4.85 Triplet (t)
Ar-CH ~ 2.35 Singlet (s)
OH Variable Broad Singlet (br s)
-CH₂- (adjacent to CH-OH) ~ 1.65 Multiplet (m)
-(CH ₂)₈- ~ 1.26 Multiplet (m)

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the benzylic carbon, the undecyl chain carbons, and the aromatic methyl carbon.

The aromatic carbons will resonate in the downfield region, typically between 125 and 143 ppm. The carbon attached to the hydroxyl group (benzylic carbon) is deshielded and would likely appear around 70-75 ppm. rsc.org The carbon of the methyl group on the phenyl ring is expected at approximately 21 ppm. The carbons of the long undecyl chain will appear in the upfield region, with the terminal methyl carbon resonating at around 14 ppm and the various methylene carbons appearing in the 22-32 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C -OH ~ 70.3
Ar-C (quaternary, attached to CH-OH) ~ 142.9
Ar-C (quaternary, attached to CH₃) ~ 137.2
Ar-C H (meta to alkyl) ~ 129.2
Ar-C H (ortho to alkyl) ~ 125.4
Ar-C H₃ ~ 21.1
-C H₂- (adjacent to CH-OH) ~ 39.0
-(C H₂)₈- ~ 22.7 - 31.9

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, confirming which proton signal corresponds to which carbon signal. For example, it would definitively link the benzylic proton signal at ~4.85 ppm to the benzylic carbon signal at ~70.3 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is crucial for piecing together the molecular fragments. For instance, a correlation would be expected between the benzylic proton and the quaternary aromatic carbon to which the carbinol group is attached, as well as the adjacent aromatic CH carbons. Correlations between the aromatic protons and the aromatic methyl carbon would also be anticipated, confirming the substitution pattern of the phenyl ring.

Solid-State NMR for Structural Insights

While solution-state NMR provides information on the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its solid or crystalline form. Because of the anisotropy of interactions in the solid state, high-resolution spectra are typically obtained using magic-angle spinning (MAS). nist.govmdpi.com

For this compound, ssNMR could be used to:

Determine the number of distinct molecules in the asymmetric unit of its crystal lattice by observing the multiplication of signals in the spectrum.

Characterize polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties and would yield distinct ssNMR spectra.

Provide information on the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Pattern Analysis

In GC-MS, the compound is vaporized and separated from other components before being ionized, typically by electron impact (EI). The resulting molecular ion and its fragment ions are then detected.

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 262, corresponding to its molecular weight. However, for long-chain alcohols, the molecular ion peak may be weak or absent. libretexts.org

The fragmentation pattern will likely be dominated by several key processes:

Alpha-Cleavage: This involves the cleavage of the bond between the benzylic carbon and the adjacent carbon of the undecyl chain. This would result in a highly stable benzylic cation at m/z 121 . This is often a very prominent, if not the base, peak in the spectra of such benzylic alcohols.

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule, which would lead to a peak at M-18, i.e., m/z 244 . whitman.edu

Alkyl Chain Fragmentation: The long undecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-).

Tropylium (B1234903) Ion Formation: The benzyl (B1604629) fragment can rearrange to form the tropylium ion at m/z 91 , a common feature in the mass spectra of compounds containing a benzyl moiety. whitman.edu

Table 3: Predicted Key Fragments in the GC-MS of this compound

m/z Predicted Fragment Fragmentation Pathway
262 [C₁₈H₃₀O]⁺ Molecular Ion (M⁺)
244 [C₁₈H₂₈]⁺ Loss of H₂O (M-18)
121 [C₉H₁₁]⁺ Alpha-cleavage

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (C₁₈H₃₀O), HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass.

The expected molecular ion [M]⁺ would have a calculated exact mass of 262.2297 Da. Common fragmentation patterns for benzylic alcohols in mass spectrometry include the loss of a water molecule ([M-H₂O]⁺), alpha-cleavage (cleavage of bonds adjacent to the oxygen-bearing carbon), and rearrangements. libretexts.orglibretexts.org The stability of the resulting benzylic carbocation makes cleavage of the C-C bond between the carbinol carbon and the alkyl chain a prominent fragmentation pathway.

Expected HRMS Fragmentation Data for this compound

Ion FormulaFragment DescriptionCalculated Exact Mass (Da)
C₁₈H₃₀O⁺Molecular Ion [M]⁺262.2297
C₁₈H₂₈⁺Loss of H₂O244.2191
C₈H₉O⁺Alpha-cleavage (loss of C₁₀H₂₁)121.0653
C₈H₉⁺Benzylic cation (loss of C₁₀H₂₁OH)105.0704

Vibrational Spectroscopy

FTIR spectroscopy is a cornerstone technique for identifying functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. A key feature of alcohols is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is due to the O-H stretching vibration, broadened by intermolecular hydrogen bonding. libretexts.orgpressbooks.pub The aliphatic undecyl chain will produce strong, sharp peaks between 3000 and 2850 cm⁻¹ corresponding to C-H stretching vibrations. The aromatic p-tolyl group will exhibit C-H stretching vibrations just above 3000 cm⁻¹, along with characteristic C=C stretching absorptions in the 1620-1450 cm⁻¹ region. wpmucdn.com Furthermore, a distinct C-O stretching vibration for a secondary alcohol is anticipated between 1150 and 1075 cm⁻¹. spectroscopyonline.com

Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3600 - 3200O-H stretchAlcohol (-OH)Strong, Broad
3100 - 3000C-H stretchAromatic (p-tolyl)Medium
2960 - 2850C-H stretchAliphatic (undecyl)Strong
1620 - 1450C=C stretchAromatic (p-tolyl)Medium to Weak
1470 - 1450C-H bendAliphatic (-CH₂)Medium
1150 - 1075C-O stretchSecondary AlcoholStrong
~820C-H out-of-plane bend1,4-disubstituted aromaticStrong

ATR-IR is a widely used sampling technique for FTIR that allows for the analysis of solid and liquid samples with minimal to no preparation. specac.comcaltech.edu The technique works by passing an infrared beam through a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal. youtube.comspecac.com The resulting spectrum is nearly identical to a traditional transmission spectrum. Therefore, the expected absorption frequencies for this compound using ATR-IR would be the same as those listed in the FTIR table, though relative peak intensities can sometimes vary. caltech.edu

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. horiba.com It is particularly sensitive to non-polar and symmetric molecular vibrations. For this compound, strong Raman signals would be expected for the aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹. horiba.com The C-H stretching vibrations of both the aliphatic chain and the aromatic ring (2800–3100 cm⁻¹) would also be prominent. mdpi.com Unlike in FTIR, the O-H stretching band in Raman spectra is typically weak. researchgate.net The long alkyl chain would likely show characteristic longitudinal acoustic modes (LAMs) in the low-frequency region of the spectrum if the sample is crystalline. uoa.gr

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov The process requires growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined. nih.govnih.gov

For this compound, a successful crystallographic analysis would reveal:

The precise conformation of the undecyl chain (e.g., an all-trans planar zigzag).

The exact bond lengths and angles within the molecule.

The orientation of the p-tolyl group relative to the rest of the molecule.

The intermolecular interactions in the crystal lattice, particularly the hydrogen-bonding network formed by the hydroxyl groups.

X-ray studies on other long-chain compounds have provided significant insights into how such molecules pack in the solid state. royalsocietypublishing.orgroyalsocietypublishing.org As of now, the crystal structure of this compound does not appear to be publicly available in crystallographic databases.

Other Advanced Spectroscopic and Electrochemical Techniques

While the above techniques provide extensive structural information, other methods could offer further insights. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be the primary tool for elucidating the covalent framework, confirming the connectivity of all atoms and providing information about the electronic environment of the nuclei. Techniques like comprehensive two-dimensional liquid chromatography coupled with mass spectrometry could be employed for separating and identifying this compound within complex mixtures. researchgate.net Electrochemical methods, such as cyclic voltammetry, could be used to study its oxidation or reduction potential, although the molecule lacks obvious redox-active functional groups.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the benzene (B151609) ring. The long undecyl chain is an auxochrome and is not expected to significantly shift the primary absorption bands compared to simpler analogs like p-tolyl carbinol.

The UV-Vis spectrum of a benzenoid compound typically displays a strong absorption band around 200-210 nm and a weaker, structured band between 250-280 nm, known as the B-band (benzenoid band). msu.edu For benzyl alcohol, a representative analog, the primary absorption peak is observed at approximately 259 nm. aatbio.comresearchgate.net The presence of the methyl group on the phenyl ring is anticipated to cause a slight red shift (bathochromic shift) in the absorption maxima. Therefore, this compound is predicted to exhibit characteristic absorption in the 260-270 nm range. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Benzyl Alcohol in Ethanol

Wavelength (λmax) Molar Absorptivity (ε) Transition Type
~259 nm ~200 L mol⁻¹ cm⁻¹ π → π* (Benzenoid B-band)
~207 nm ~7,000 L mol⁻¹ cm⁻¹ π → π* (Benzenoid E-band)

Data are characteristic for the benzyl alcohol chromophore and serve as an approximation.

Emission Spectroscopy and Stern-Volmer Analysis

Emission spectroscopy measures the fluorescence or phosphorescence of a molecule after it has been excited by absorbing light. Aromatic alcohols are known to fluoresce, emitting light as the excited singlet state returns to the ground state. For instance, benzyl alcohol exhibits an emission peak at approximately 282 nm when excited at 259 nm. aatbio.com

Fluorescence quenching is the process where the fluorescence intensity of a substance is decreased by the presence of other chemical species, known as quenchers. The efficiency of this quenching can be quantified using the Stern-Volmer equation:

I₀ / I = 1 + Ksv [Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the intensity in the presence of the quencher at concentration [Q], and Ksv is the Stern-Volmer quenching constant. nih.gov This analysis provides valuable information about the interaction between the fluorophore and the quencher, revealing whether the quenching is static (due to complex formation) or dynamic (due to collisional encounters). nih.gov For dynamic quenching, the constant Ksv is related to the biomolecular quenching rate constant (kq) and the fluorescence lifetime in the absence of the quencher (τ₀) by Ksv = kqτ₀. rsc.org

Table 2: Illustrative Stern-Volmer Analysis Data for a Generic Aromatic Emitter

Quencher Conc. [Q] (M) Fluorescence Intensity (I) I₀ / I
0.00 100.0 1.00
0.01 83.3 1.20
0.02 71.4 1.40
0.03 62.5 1.60
0.04 55.6 1.80
0.05 50.0 2.00

This interactive table demonstrates a linear Stern-Volmer relationship, from which Ksv can be determined as the slope of the I₀/I vs. [Q] plot.

Time-Resolved Transient Absorption Spectroscopy

Time-resolved transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study short-lived excited states and reaction intermediates on timescales from femtoseconds to microseconds. edinst.comnd.edu An initial laser pulse (the pump) excites the molecule, and a second, delayed pulse (the probe) measures the absorption spectrum of the transient species formed.

For aromatic alcohols, TA spectroscopy can identify and track the decay of singlet and triplet excited states, as well as subsequent reaction products like ketyl radicals. nih.gov Studies on benzyl alcohol have shown that upon excitation, the singlet excited state is formed, which can then undergo intersystem crossing to a longer-lived triplet state. researchgate.net In the presence of a hydrogen abstractor or upon photo-oxidation, a ketyl radical (Ar-Ċ(OH)R) can be formed. These transient species have distinct absorption spectra that differ from the ground state molecule, allowing for the elucidation of photochemical reaction mechanisms and dynamics. rsc.org

Table 3: Expected Transient Species and Their Typical Absorption Maxima for Aromatic Alcohols

Transient Species Typical Absorption Range (nm) Lifetime
Singlet Excited State (S₁) 350 - 400 nm Picoseconds (ps)
Triplet Excited State (T₁) 340 - 550 nm Nanoseconds (ns) to Microseconds (µs)
Ketyl Radical 300 - 350 nm Microseconds (µs) to Milliseconds (ms)

Data derived from studies on analogs like fenofibric acid and benzyl alcohol derivatives. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or triplet states. unibo.itbruker.com The ground state of this compound is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, EPR is invaluable for detecting and characterizing paramagnetic intermediates that may be formed during chemical or photochemical reactions. nih.gov For example, the oxidation of benzyl alcohol can produce a carbon-centered radical intermediate. researchgate.netresearchgate.net Using a technique called spin trapping, where a short-lived radical reacts with a "spin trap" molecule (like DMPO, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide) to form a more stable radical adduct, these intermediates can be detected and identified. researchgate.net The resulting EPR spectrum's hyperfine splitting pattern provides detailed information about the structure of the trapped radical. researchgate.net

Table 4: Representative EPR Data for a DMPO-Adduct of a Carbon-Centered Benzyl-type Radical

Parameter Typical Value Information Provided
g-factor ~2.006 Identifies the general class of the radical (e.g., carbon-centered).
Hyperfine Coupling Constant (aN) 14 - 16 G Confirms coupling to the nitrogen of the DMPO trap.
Hyperfine Coupling Constant (aH) 20 - 24 G Confirms coupling to the β-hydrogen of the trapped radical.

Values are characteristic for DMPO spin-trapped carbon-centered radicals. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of materials and their interfaces with electrodes. researchgate.net It measures the impedance of a system over a range of frequencies, providing detailed information about processes like charge transfer, diffusion, and capacitance.

For a molecule like this compound, which possesses a long, hydrophobic undecyl chain and a polar alcohol head group, EIS would be particularly useful for characterizing its behavior when adsorbed onto a conductive surface. Such molecules can form self-assembled monolayers (SAMs) or insulating films that alter the electrochemical properties of the electrode-electrolyte interface. mdpi.comnih.gov

The formation of an insulating layer on an electrode surface would lead to a significant increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). researchgate.netbohrium.com The quality and thickness of this film can be modeled using an equivalent electrical circuit. The long alkyl chain of this compound would be expected to create a significant barrier to electron transfer, resulting in a high impedance, characteristic of an effective insulating layer used in applications like corrosion inhibition. jmaterenvironsci.comnih.gov

Table 5: Typical EIS Parameters for a Bare vs. Monolayer-Coated Gold Electrode

Parameter Bare Gold Electrode Electrode with Alkanethiol Monolayer
Charge-Transfer Resistance (Rct) Low (~100 Ω·cm²) High (>10⁶ Ω·cm²)
Double-Layer Capacitance (Cdl) High (~20 µF/cm²) Low (~1-2 µF/cm²)

Data are representative of values obtained for bare and alkanethiol-modified gold electrodes in a redox-active solution. nih.gov


Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

Molecular Structure Optimization and Geometric Parameters

The first step in a typical DFT study is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface. For 1-(4-Methylphenyl)undecan-1-ol, this would involve determining the precise arrangement of its tolyl group, the undecyl chain, and the hydroxyl group.

The optimized structure provides key geometric parameters. While specific values for this compound are not available in the searched literature, a hypothetical data table is presented below to illustrate the type of information that would be obtained.

ParameterAtom 1Atom 2Atom 3Value (Å or °)
Bond LengthC(1)C(2)Hypothetical Value
Bond LengthC(1)O(1)Hypothetical Value
Bond AngleC(2)C(1)O(1)Hypothetical Value
Dihedral AngleC(3)C(2)C(1)O(1)

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. chalcogen.ro A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO would be distributed over the aromatic ring.

OrbitalEnergy (eV)
HOMOHypothetical Value
LUMOHypothetical Value
HOMO-LUMO GapHypothetical Value

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding and electronic structure of a molecule. wisc.edunih.gov It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is used to study charge transfer, hyperconjugative interactions, and bond strengths. juniperpublishers.com For this compound, NBO analysis would reveal the nature of the C-C, C-H, C-O, and O-H bonds, as well as the lone pairs on the oxygen atom.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comyoutube.com Green and yellow represent intermediate potentials. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and a relatively positive potential around the hydrogen of the hydroxyl group and the aromatic protons.

Electrophilicity-Based Charge Transfer Analysis

Electrophilicity-based charge transfer analysis helps in understanding the ability of a molecule to accept electrons. Various global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated. These parameters provide insights into the charge transfer processes that can occur during a chemical reaction.

Theoretical Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the normal modes of vibration and their corresponding frequencies. By comparing the calculated vibrational frequencies with experimental data, one can confirm the optimized molecular structure and assign the observed spectral bands to specific vibrational modes. For this compound, this would involve identifying the characteristic stretching and bending frequencies for functional groups such as the O-H of the alcohol, the C-H of the aromatic ring and the alkyl chain, and the C-C bonds.

Reaction Pathway Modeling and Energy Profiling

Reaction pathway modeling is a fundamental computational tool used to elucidate the step-by-step mechanism of a chemical reaction. For the synthesis of this compound, which could be formed, for example, by the Grignard reaction between 4-methylbenzaldehyde (B123495) and decylmagnesium bromide, computational modeling can map out the entire reaction coordinate. This involves identifying the structures of reactants, transition states, intermediates, and products.

Table 1: Hypothetical Energy Profile Data for a Key Step in the Formation of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+8.1
Product-22.4

Note: This data is illustrative and represents the type of information obtained from energy profiling studies.

Intermolecular Interaction Analysis

The physical and chemical properties of a compound in its condensed phases are governed by the nature and strength of its intermolecular interactions. For this compound, the presence of a hydroxyl group allows for hydrogen bonding, which is a strong, directional interaction. The aromatic ring can participate in π-π stacking and C-H···π interactions, while the long undecyl chain will exhibit weaker van der Waals forces.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to visualize and quantify these interactions. These analyses can reveal the specific atoms involved in intermolecular contacts and provide information about the strength and nature of these bonds.

Catalytic Cycle Simulations

In many synthetic routes, catalysts are employed to enhance reaction rates and selectivity. If a catalyst were used in the synthesis of this compound, computational modeling could be used to simulate the entire catalytic cycle. A proposed three-step reaction pathway for a similar carbonylation reaction involved the formation of an active palladium(0) species, the formation of an active substrate, and the main carbonylation catalytic cycle. researchgate.net Such simulations would involve modeling the interaction of the reactants and intermediates with the catalyst at each stage of the cycle.

These simulations provide a dynamic picture of the catalytic process, helping to identify the rate-determining step and understand how the catalyst's structure influences its activity and selectivity. This knowledge is invaluable for the rational design of more efficient catalysts.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would highlight the key intermolecular interactions responsible for its crystal packing. The surface is colored according to the normalized contact distance (), with red spots indicating contacts shorter than the van der Waals radii (strong interactions), white regions representing contacts at the van der Waals distance, and blue regions indicating longer contacts (weaker interactions).

Table 2: Illustrative Contribution of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Hypothetical Crystal Structure of this compound

Contact TypeContribution (%)
H···H55.2
C···H / H···C28.9
O···H / H···O12.5
C···C2.1
Other1.3

Note: This data is hypothetical and serves to illustrate the output of a Hirshfeld surface analysis.

Retrosynthetic Analysis Strategies for 1 4 Methylphenyl Undecan 1 Ol

Principles of the Disconnection Approach

The disconnection approach, a cornerstone of retrosynthetic analysis, was formalized by E.J. Corey, for which he received the Nobel Prize in Chemistry in 1990. algoreducation.com This methodology involves the imaginary breaking of bonds in the target molecule to identify simpler precursor structures. ias.ac.inwikipedia.org Each of these imaginary cleavage operations is termed a "disconnection." ias.ac.in The goal is to simplify the structure of the target molecule in a stepwise manner. wikipedia.org

This reverse-engineering process continues until readily available or easily synthesizable starting materials are identified. algoreducation.com The disconnections must correspond to the reverse of known and reliable chemical reactions. lkouniv.ac.inamazonaws.com The pathway from the target molecule back to the starting materials is known as a retrosynthetic route, and the entire process of generating multiple such routes can be visualized as a "retrosynthetic tree." ias.ac.inslideshare.net

A key principle is to identify strategic bonds for disconnection that lead to the greatest simplification of the molecular structure. tgc.ac.in This often involves disconnecting bonds adjacent to functional groups or at key structural junctions. slideshare.net

Functional Group Interconversion in Retrosynthetic Planning

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a disconnection or to simplify the synthesis. tgc.ac.inscribd.comslideshare.net FGI is a crucial strategic tool when a direct disconnection of a target molecule is not feasible or does not lead to convenient precursors. ias.ac.in It can be used to prepare the molecule for a key bond-breaking step. tgc.ac.in

In the context of 1-(4-Methylphenyl)undecan-1-ol, an FGI could be the oxidation of the secondary alcohol to the corresponding ketone, 1-(4-methylphenyl)undecan-1-one. This ketone can then be disconnected via two C-C bonds adjacent to the carbonyl group. This approach opens up different synthetic routes, such as a Friedel-Crafts acylation.

Retrosynthetic Step using FGI:

Target Molecule: this compound

FGI: Oxidation leads to 1-(4-Methylphenyl)undecan-1-one.

Disconnection: Cleavage of the bond between the carbonyl carbon and the phenyl ring.

Precursors: This disconnection suggests toluene (B28343) and undecanoyl chloride as starting materials for a Friedel-Crafts acylation reaction.

Application of Named Retrosynthetic Transforms (e.g., Corey's Synthesis)

While there isn't a specific named reaction designated as "Corey's Synthesis" for this exact molecule, the principles developed by E.J. Corey are broadly applicable. His work laid the foundation for logical and systematic synthetic planning. algoreducation.comias.ac.ine3s-conferences.org The application of his principles is evident in the use of organometallic reagents (like Grignard or organocuprates), which were extensively developed and utilized by his research group for C-C bond formation.

A retrosynthetic transform based on these principles for this compound would involve the disconnection to an aldehyde and an organometallic reagent, a classic and reliable method for alcohol synthesis. For example, the reaction between 4-methylbenzaldehyde (B123495) and decylmagnesium bromide is a direct application of the type of carbon-carbon bond-forming reactions that are central to modern synthetic strategy.

Hybrid Retrosynthesis Approaches

A hybrid retrosynthesis approach combines the principles of classical retrosynthetic analysis with the power of modern computational tools and chemical databases. google.comresearchgate.netelsevier.com This strategy allows chemists to devise synthetic routes by leveraging both their chemical intuition and the vast amount of reaction data available in databases like Reaxys and SciFinder. google.comresearchgate.net

For a molecule like this compound, a hybrid approach would involve:

Manual Retrosynthesis: Identifying the key disconnections and synthons as described above.

Database Searching: Using the identified precursors (e.g., 4-methylbenzaldehyde, undecanal (B90771), toluene, undecanoyl chloride) as search queries in chemical databases to find known and optimized reaction conditions for the forward synthesis.

Route Optimization: Comparing different potential synthetic routes based on factors like yield, cost of starting materials, and reaction efficiency, all aided by the information retrieved from the databases. e3s-conferences.org

This hybrid method can accelerate the process of synthetic planning and increase the likelihood of identifying the most efficient and practical synthetic route. researchgate.net

Green Chemistry Principles in the Synthesis of 1 4 Methylphenyl Undecan 1 Ol

Solvent-Free Reaction Conditions

For the synthesis of an alcohol like 1-(4-Methylphenyl)undecan-1-OL, which could potentially be synthesized via a Grignard reaction between 4-methylbenzaldehyde (B123495) and decylmagnesium bromide, performing the reaction under solvent-free conditions would be a key green modification. Typically, such reactions are carried out in volatile organic solvents like diethyl ether or tetrahydrofuran (B95107). A solvent-free approach might involve the mechanical grinding of the reactants, a technique known as mechanochemistry, which has been successfully applied to various organic transformations. researchgate.net

Table 1: Comparison of Conventional vs. Solvent-Free Synthesis Approach

FeatureConventional SynthesisSolvent-Free Synthesis
Reaction Medium Volatile Organic Solvents (e.g., Ether, THF)None (Solid-state grinding)
Environmental Impact High (Solvent emissions, waste generation)Low (Minimal waste)
Safety Hazards Flammable and toxic solventsReduced risk of fire and toxicity
Economic Cost High (Solvent purchase and disposal)Low (No solvent costs)

Use of Recyclable and Heterogeneous Catalysts

In the context of synthesizing this compound, a potential catalytic route could involve the alkylation of 4-methylbenzaldehyde. The use of a solid acid or base catalyst that is easily filtered off would be preferable to a homogeneous catalyst that requires extensive purification to be removed. For instance, alumina (B75360) (Al₂O₃) has been demonstrated as a recyclable catalyst for the synthesis of other alcohol derivatives, and could potentially be adapted for this synthesis. kobe-u.ac.jp The catalyst can often be regenerated by simple washing and drying, making the process more sustainable. kobe-u.ac.jp

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A reaction with high atom economy is one that generates minimal byproducts. rsc.org

The ideal synthesis of this compound would be an addition reaction, such as the aforementioned Grignard reaction, which theoretically has a 100% atom economy as all atoms from the reactants are incorporated into the product.

Percent Atom Economy Formula:

Reduction of By-product Formation

The prevention of waste is a primary goal of green chemistry, and this includes minimizing the formation of by-products. In many organic syntheses, side reactions can lead to a significant amount of unwanted materials that must be separated and disposed of. researchgate.net

For the synthesis of this compound, potential by-products could arise from side reactions of the starting materials or intermediates. For example, in a Grignard synthesis, enolization of the aldehyde or side reactions of the Grignard reagent can reduce the yield of the desired alcohol and generate impurities. Careful control of reaction conditions such as temperature, addition rate, and stoichiometry is crucial to minimize these side reactions. mdpi.com The use of highly selective catalysts can also play a significant role in directing the reaction towards the desired product and away from by-product formation.

Green Chemistry Metrics Analysis

To quantitatively assess the environmental performance of a chemical process, various green chemistry metrics have been developed. These metrics go beyond traditional yield calculations to provide a more holistic view of the sustainability of a synthesis. nih.govmdpi.com

Key metrics that could be applied to the synthesis of this compound include:

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process. nih.gov

Process Mass Intensity (PMI): Developed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. nih.gov

Green Star (GS): This is a semi-quantitative metric that evaluates the greenness of a reaction based on the 12 principles of green chemistry, often visualized using a radar chart. mdpi.com

Table 2: Key Green Chemistry Metrics

MetricFormulaIdeal ValueFocus
Atom Economy (MW of product / Σ MW of reactants) x 100100%Efficiency of atom incorporation
E-Factor Mass of waste / Mass of product0Waste generation
Process Mass Intensity (PMI) Total mass in / Mass of product1Overall process efficiency

A thorough green chemistry analysis for the synthesis of this compound would involve calculating these metrics for different potential synthetic routes to identify the most environmentally friendly option.

Synthetic Applications and Derivatives of 1 4 Methylphenyl Undecan 1 Ol

Precursors in Ketone and Aldehyde Synthesis

The secondary alcohol functionality of 1-(4-methylphenyl)undecan-1-ol makes it a direct precursor to the corresponding ketone through oxidation. The synthesis of aldehydes, however, would require cleavage of the carbon-carbon bond, a less direct transformation.

Ketone Synthesis: The oxidation of secondary alcohols to ketones is a fundamental and highly efficient transformation in organic synthesis. chemguide.co.uk this compound can be readily oxidized to form 1-(4-methylphenyl)undecan-1-one . This reaction can be achieved using a variety of common oxidizing agents. libretexts.org The choice of reagent often depends on the desired reaction conditions, such as scale, cost, and tolerance of other functional groups in the molecule. organic-chemistry.org

Key aspects of this transformation include:

Mechanism: The reaction involves the removal of the hydroxyl hydrogen and the hydrogen attached to the carbinol carbon.

Selectivity: Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, secondary alcohols are selectively oxidized to ketones, as there are no further hydrogens on the carbonyl carbon to be removed. chemguide.co.uk

Reaction Conditions: Many modern oxidation methods offer mild conditions, avoiding harsh temperatures or pH levels that could compromise other parts of the molecule.

Below is a table of common oxidizing agents and their application in this synthesis.

Oxidizing Agent SystemTypical ConditionsProductNotes
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Aqueous acid, heat1-(4-methylphenyl)undecan-1-oneStrong, traditional oxidant; not suitable for sensitive substrates. chemguide.co.uk
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), room temp.1-(4-methylphenyl)undecan-1-oneMilder alternative to chromic acid, good for general-purpose oxidation.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), room temp.1-(4-methylphenyl)undecan-1-oneMild, high-yielding, and avoids heavy metals, but can be expensive.
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)Cryogenic temps (-78 °C), CH₂Cl₂1-(4-methylphenyl)undecan-1-oneVery mild conditions, suitable for highly sensitive molecules.

Aldehyde Synthesis: Synthesizing an aldehyde like undecanal (B90771) from this compound is not a direct conversion. It would necessitate a carbon-carbon bond cleavage, a more complex process than simple oxidation. Such a transformation would likely proceed through a multi-step sequence, potentially involving oxidative cleavage of a derivative, and is not a common application for this type of alcohol.

Formation of Substituted Alcohol Derivatives

The hydroxyl group of this compound serves as a key functional handle for creating a variety of derivatives, most notably ethers and esters. These reactions replace the hydroxyl hydrogen with an alkyl, aryl, or acyl group, altering the compound's physical and chemical properties.

Esterification: Esters are commonly formed by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) under appropriate catalytic conditions. youtube.comresearchgate.net This process, known as esterification, can be used to introduce a wide array of functional groups.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). researchgate.net

Acylation: Reaction with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification: Ethers can be synthesized through several methods, with the Williamson ether synthesis being a classic approach. This involves converting the alcohol to its corresponding alkoxide with a strong base, followed by reaction with an alkyl halide. Alternative methods can involve acid-catalyzed dehydration or specialized catalysts. For benzylic alcohols like this one, platinum on carbon has been shown to catalyze cross-etherification with other alcohols. uaeu.ac.ae

The table below illustrates potential derivatives formed from this compound.

Reaction TypeReagentDerivative NameResulting Functional Group
EsterificationAcetic Anhydride1-(4-methylphenyl)undecyl acetateAcetate Ester
EsterificationBenzoyl Chloride1-(4-methylphenyl)undecyl benzoateBenzoate Ester
EtherificationSodium Hydride, then Methyl Iodide1-methoxy-1-(4-methylphenyl)undecaneMethyl Ether
EtherificationSodium Hydride, then Benzyl (B1604629) Bromide1-(benzyloxy)-1-(4-methylphenyl)undecaneBenzyl Ether

Integration into Complex Molecular Architectures

In the synthesis of complex molecules, small, well-defined molecules known as "building blocks" are often used to construct larger, more intricate structures. illinois.eduidw-online.de this compound possesses several features that make it a valuable building block:

Chirality: The carbinol carbon is a stereocenter, meaning the molecule can exist as two enantiomers. Using an enantiomerically pure form of the alcohol allows for the introduction of a specific stereochemistry into a target molecule, which is crucial in fields like medicinal chemistry and natural product synthesis. nih.gov

Functionality: The hydroxyl group acts as a versatile point of attachment or further functionalization.

Lipophilicity: The long C₁₀ alkyl chain (part of the undecyl group) can be used to impart significant lipophilic (fat-soluble) character to a larger molecule, which can be important for modulating properties like solubility or membrane permeability.

Aromatic Ring: The p-tolyl group provides a rigid, planar segment and can be further functionalized through electrophilic aromatic substitution if required.

This building block could be integrated into larger structures such as natural product analogues, liquid crystals, or specialized polymers where its specific combination of properties is desired. nih.govcaltech.edu For example, the alcohol could be attached via an ester or ether linkage to a core scaffold to probe a hydrophobic binding pocket in a biological target.

Applications in Clip-off Chemistry for Novel Molecular and Material Generation

Clip-off chemistry is a synthetic strategy where new molecules or materials are generated by the selective breaking of covalent bonds within a pre-assembled, larger structure, such as a metal-organic framework (MOF). uab.catbist.eu This approach is essentially the reverse of traditional synthesis, focusing on programmed disassembly rather than assembly. nih.govresearchgate.net

While this compound itself is not directly used in clip-off chemistry, it can be a component of a larger "linker" molecule designed for this purpose. The strategy would involve:

Linker Synthesis: A derivative of this compound would be synthesized to contain both a cleavable group (e.g., an alkene C=C bond) and functional groups capable of coordinating to metal centers (e.g., carboxylic acids). bist.eu For instance, the p-methyl group on the tolyl ring could be oxidized to a carboxylic acid, and another functional group containing a cleavable alkene could be attached elsewhere.

Reticular Material Assembly: This newly synthesized linker would be used to build a complex, porous material like a MOF.

Programmed Cleavage: The assembled material would then be treated with a reagent that selectively breaks the cleavable bond within the linker, such as ozone for an alkene. nih.gov

Novel Molecule Generation: This bond-breaking "clips off" parts of the linker, leading to a new, topologically distinct material or the release of novel molecular fragments that might be difficult to synthesize through traditional methods. uab.cat

This application leverages the structural features of this compound to create bespoke linkers for advanced material design.

Design and Synthesis of Analogues for Fundamental Chemical Investigations

To understand how the structure of a molecule influences its properties and reactivity (a field known as structure-activity relationship studies), chemists systematically synthesize analogues where specific parts of the molecule are altered. nih.gov For this compound, analogues could be designed to investigate the role of the aromatic ring, the alkyl chain, and the stereocenter.

The synthesis of these analogues often relies on established organometallic reactions, such as the Grignard reaction, which is a powerful method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edulibretexts.org For example, reacting an organomagnesium reagent (Grignard reagent) with an aldehyde or ketone produces an alcohol. masterorganicchemistry.comlibretexts.org

The table below outlines potential analogues and the rationale for their synthesis.

Molecular ModificationExample Analogue NameSynthetic Precursors (Grignard Route)Purpose of Investigation
Vary Aromatic Substituent 1-(4-Fluorophenyl)undecan-1-ol4-Fluorobenzaldehyde + Decylmagnesium bromideTo study the effect of electronic properties (electron-withdrawing vs. donating groups) on reactivity or binding affinity.
Vary Alkyl Chain Length 1-(4-Methylphenyl)pentan-1-ol4-Methylbenzaldehyde (B123495) + Butylmagnesium bromideTo investigate how lipophilicity and steric bulk influence physical properties or biological interactions.
Vary Substituent Position 1-(2-Methylphenyl)undecan-1-ol2-Methylbenzaldehyde + Decylmagnesium bromideTo probe the steric effects of substituent placement on the aromatic ring.
Modify Alcohol Degree 2-(4-Methylphenyl)dodecan-2-ol1-(4-Methylphenyl)ethan-1-one + Decylmagnesium bromideTo compare the reactivity and properties of a tertiary alcohol versus the parent secondary alcohol.

By synthesizing and studying these analogues, researchers can gain detailed insights into the chemical and physical properties governed by the molecule's specific architecture. researchgate.net

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